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Compound of Interest

Compound Name: NSC309401

Cat. No.: B078752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
NSC309401 is a potent inhibitor of Escherichia coli dihydrofolate reductase (DHFR), a critical

enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activity of NSC309401. Detailed experimental protocols for assessing

its inhibitory mechanism and cellular effects are also presented, along with visualizations of key

pathways and workflows to support further research and development.

Chemical Structure and Properties
NSC309401 has been identified as 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-

diamine. This compound belongs to the pyrroloquinazoline class of molecules.

Table 1: Chemical and Physical Properties of NSC309401
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Property Value Source

IUPAC Name

7-[(4-aminophenyl)methyl]-7H-

pyrrolo[3,2-f]quinazoline-1,3-

diamine

PubChem

Molecular Formula C₁₇H₁₆N₆ PubChem[1]

Molecular Weight 304.35 g/mol PubChem[1]

Canonical SMILES

C1=CC(=CC=C1CN2C=C3C(=

C2)C=C4C(=C3)N=C(N=C4N)

N)N

PubChem

CAS Number 867339-61-7 PubChem

Appearance Solid (presumed) Inferred

Solubility Information not available

pKa Information not available

LogP Information not available

Biological Activity and Mechanism of Action
NSC309401 is a highly potent inhibitor of E. coli dihydrofolate reductase (DHFR). DHFR

catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in

the synthesis of purines, thymidylate, and certain amino acids.[2][3] By inhibiting DHFR,

NSC309401 disrupts DNA synthesis and repair, leading to cell death.

Table 2: Biological Activity of NSC309401 against E. coli DHFR

Parameter Value Source

IC₅₀ 189 nM Amsbio[2]

Kᵢ 7.42 ± 0.92 nM Srinivasan et al.[3]

Kₔ 14.57 nM Amsbio[2]
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The inhibitory mechanism of NSC309401 against E. coli DHFR is characterized as slow-onset,

tight-binding inhibition.[3] This indicates that the inhibitor binds to the enzyme in a time-

dependent manner, forming a stable enzyme-inhibitor complex. It acts as a competitive inhibitor

with respect to the substrate, dihydrofolic acid (DHF), and an uncompetitive inhibitor with

respect to the cofactor, NADPH.[3] This uncompetitive inhibition pattern suggests that

NSC309401 has a significantly higher affinity for the enzyme-NADPH binary complex.[3]

Signaling Pathway
The inhibition of DHFR by NSC309401 directly impacts the folate metabolism pathway, which is

central to nucleotide biosynthesis.

Caption: Inhibition of DHFR by NSC309401 blocks THF synthesis, disrupting DNA replication

and leading to bacterial cell death.

Experimental Protocols
DHFR Enzyme Inhibition Assay (Spectrophotometric
Method)
This protocol is adapted from established methods for determining the inhibitory activity of

compounds on DHFR. The assay measures the decrease in absorbance at 340 nm resulting

from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

96-well clear flat-bottom microplate

Multi-well spectrophotometer capable of kinetic measurements at 340 nm

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Purified E. coli Dihydrofolate Reductase (DHFR) enzyme

Dihydrofolic acid (DHF) substrate

NADPH cofactor
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NSC309401 (dissolved in DMSO)

Deionized water

Procedure:

Reagent Preparation:

Prepare DHFR Assay Buffer and warm to room temperature.

Prepare stock solutions of NADPH (e.g., 20 mM) and DHF (e.g., 10 mM) in the assay

buffer. Prepare fresh and protect DHF from light.

Prepare a stock solution of NSC309401 in DMSO (e.g., 10 mM) and create serial dilutions

to the desired test concentrations in assay buffer.

Dilute the DHFR enzyme to a working concentration in ice-cold assay buffer.

Assay Setup (per well):

Add 2 µL of the diluted NSC309401 or vehicle control (DMSO) to the appropriate wells.

Add diluted DHFR enzyme to each well (except for the background control).

Add DHFR Assay Buffer to bring the volume to 100 µL.

For the background control, add 100 µL of DHFR Assay Buffer without the enzyme.

NADPH Addition:

Prepare a diluted NADPH solution (e.g., 0.5 mM) from the stock.

Add 40 µL of the diluted NADPH to each well.

Mix gently and incubate at room temperature for 10-15 minutes, protected from light.

Initiation of Reaction:

Prepare a diluted DHF substrate solution.
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Add 60 µL of the diluted DHF to each well to start the reaction. The final volume should be

200 µL.

Measurement:

Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings

every 15-30 seconds for 10-20 minutes.

Data Analysis:

Calculate the rate of NADPH consumption (decrease in A340) for each well.

The percentage of inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme

Control)] * 100%.

Plot the percent inhibition against the logarithm of the NSC309401 concentration and fit

the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram
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Workflow for DHFR Enzyme Inhibition Assay
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Caption: A streamlined workflow for determining the inhibitory potency of NSC309401 on DHFR

activity.

Conclusion
NSC309401 is a potent and selective inhibitor of E. coli DHFR with a slow-onset, tight-binding

mechanism of action. Its distinct chemical scaffold, a pyrrolo[3,2-f]quinazoline-1,3-diamine

derivative, presents a promising starting point for the development of novel antibacterial

agents. Further investigation into its physicochemical properties, in vivo efficacy, and safety

profile is warranted to fully elucidate its therapeutic potential. The experimental protocols and

data presented in this guide provide a solid foundation for researchers and drug development

professionals to advance the study of NSC309401 and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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